(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a naphthalen-2-yl substituent. Its molecular formula is C₁₅H₁₅NO₂, with a molar mass of 241.29 g/mol .
Properties
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDUNKQDUZDQD-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718509 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959583-04-1 | |
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a suitable base.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthyl halides with bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid as an anticancer agent. Its structural features enable it to interact with biological targets involved in cancer progression. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, suggesting that modifications to the naphthalene moiety can enhance biological activity and selectivity.
1.2 Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its derivatives have been investigated for their neuroprotective properties and potential use in conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems, thereby offering therapeutic benefits.
Synthetic Methodologies
2.1 Chiral Building Blocks
This compound serves as a versatile chiral building block in asymmetric synthesis. Its stereochemical configuration allows for the production of various complex molecules with high enantiomeric purity. This property is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial for biological activity.
2.2 Catalysis
The compound has been used in catalytic processes that involve the formation of carbon-carbon bonds. Its derivatives have been employed as ligands in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. The ability to fine-tune its structure allows chemists to optimize reaction conditions for desired outcomes.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effectiveness against breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Neurological Applications | Showed neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function and reducing amyloid plaque formation. |
| Study C | Asymmetric Synthesis | Utilized as a chiral auxiliary in the synthesis of complex natural products with high enantiomeric excess (>95%). |
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Phenyl vs. Naphthyl Substituents
- Piperidine Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) has a six-membered piperidine ring instead of pyrrolidine, reducing ring strain. Its molecular weight is 305.37 g/mol (C₁₇H₂₃NO₄), and it is used in peptide synthesis .
- Naphthyl vs.
Electron-Withdrawing Substituents
- 4-Nitrophenyl Derivative : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS 959579-94-3) has a nitro group, which is strongly electron-withdrawing . This increases reactivity in nucleophilic substitutions and may lower pKa of the carboxylic acid. Purity: 95% .
- 3,5-Difluorophenyl Derivative : The fluorine atoms in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1329835-75-7) enhance metabolic stability and electronegativity, favoring interactions with electron-rich biological targets .
Electron-Donating Substituents
- 2-Methoxyphenyl Derivative : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 2382599-17-7) has a methoxy group that improves solubility via hydrogen bonding. Purity: 95% .
- 3,5-Dimethoxyphenyl Derivative : (CAS 623950-04-9) features two methoxy groups, further enhancing solubility and electronic density. This compound is used in asymmetric synthesis .
Halogenated Derivatives
- 3-Bromophenyl Derivative : (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 959582-16-2) allows for cross-coupling reactions (e.g., Suzuki-Miyaura). Multiple suppliers list this compound, indicating robust synthetic protocols .
- 4-Trifluoromethylphenyl Derivative : (CAS 1227844-93-0) contains a CF₃ group, which is both lipophilic and electron-withdrawing . This derivative is marketed as a medical intermediate , highlighting its pharmaceutical relevance .
Table 1: Key Properties of Selected Analogs
Biological Activity
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a naphthalene substituent, which enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.40 g/mol. The presence of the naphthalene ring contributes to the hydrophobicity and potential receptor affinity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.40 g/mol |
| CAS Number | 959583-04-1 |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate enzymatic activity through mechanisms including:
- Inhibition or activation of enzyme reactions.
- Binding to receptor sites , potentially influencing signaling pathways.
- Altering protein conformation , which can affect biological functions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antiviral Activity : Research has suggested that derivatives of pyrrolidine compounds exhibit antiviral properties, possibly through inhibition of viral replication mechanisms. The specific interactions of this compound with viral enzymes are under investigation .
- Cancer Research : The compound's ability to modulate hypoxia-inducible factors (HIFs) has been explored in cancer biology. HIFs play a critical role in cellular adaptation to hypoxic conditions, and compounds that can influence their activity may have therapeutic implications in cancer treatment .
- Neuropharmacology : Studies have indicated that similar pyrrolidine compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the pyrrolidine ring.
- Introduction of the tert-butoxycarbonyl group.
- Substitution with the naphthalene moiety.
Various synthetic routes can be optimized for yield and purity, employing techniques such as chromatography for purification.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound; however, their biological activities may differ significantly based on substituents and stereochemistry.
| Compound Name | Unique Features |
|---|---|
| 1-(tert-Butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Lacks naphthalene substitution; used as an intermediate |
| (3R,4S)-rel-1-(Boc)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | Fluorine substituent may enhance bioactivity |
| (2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acid | Valine moiety introduces different interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
